molecular formula C17H19NO3 B13778349 Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- CAS No. 68568-55-8

Methanone, (4-amino-2,5-diethoxyphenyl)phenyl-

Cat. No.: B13778349
CAS No.: 68568-55-8
M. Wt: 285.34 g/mol
InChI Key: JJQRIDJHQBSNFI-UHFFFAOYSA-N
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Description

Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- is an organic compound with the molecular formula C15H17NO3 It is a derivative of benzophenone, characterized by the presence of amino and ethoxy groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- typically involves the reaction of 4-amino-2,5-diethoxybenzoyl chloride with phenylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy groups can enhance its solubility and bioavailability. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can covalently modify biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-aminophenyl)phenyl-: Lacks the ethoxy groups, making it less soluble.

    Methanone, (4-methoxyphenyl)phenyl-: Contains a methoxy group instead of an amino group, altering its reactivity.

    Methanone, (4-(dimethylamino)phenyl)phenyl-: Contains a dimethylamino group, which affects its electronic properties.

Uniqueness

Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

68568-55-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(4-amino-2,5-diethoxyphenyl)-phenylmethanone

InChI

InChI=1S/C17H19NO3/c1-3-20-15-11-14(18)16(21-4-2)10-13(15)17(19)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3

InChI Key

JJQRIDJHQBSNFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OCC)N

Origin of Product

United States

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